3-(3-溴苯基)-1,2,4-噁二唑

描述

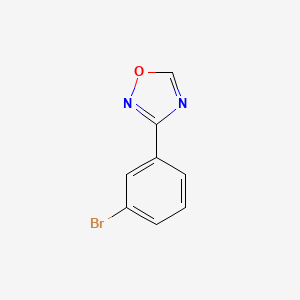

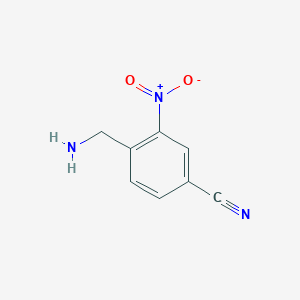

3-(3-Bromophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Bromophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学和药理学

1,3,4-噁二唑类化合物,包括那些与3-(3-溴苯基)-1,2,4-噁二唑类似的取代基团,已被确定为多种治疗剂的关键结构单元,因为它们具有显著的生物活性。这些化合物展示了广泛的药理特性,包括抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病理、抗高血压、抗组胺、抗寄生虫、抗肥胖、抗病毒等药效。噁二唑环的独特结构特征有助于通过多种弱相互作用有效地与生物系统中的不同酶和受体结合,从而引发这些生物活性(Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019)。

材料科学和传感技术

在材料科学领域,1,3,4-噁二唑类化合物已被探索用于有机电子学中的潜在应用,包括作为聚合物、荧光框架的组分,以及作为金属离子的化学传感器。它们具有高的光致发光量子产率、优异的热化学稳定性和潜在的配位位点,使其成为开发选择性金属离子传感器的有前途的候选物。易于合成以及将π-共轭基团连接到这些分子的可能性也鼓励它们在各种传感器应用中的使用(Sharma, Om, & Sharma, 2022)。

作用机制

Target of Action

It’s worth noting that bromophenyl compounds have been used in suzuki–miyaura coupling reactions , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

It’s worth noting that bromophenyl compounds have been associated with the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various bioactive compounds.

Pharmacokinetics

A related compound, 1-(3′-bromophenyl)-heliamine, has been studied, and it was found that it was quickly absorbed into the blood circulatory system with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .

Result of Action

Bromophenyl compounds have been associated with the formation of carbon–carbon bonds in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various bioactive compounds.

Action Environment

The suzuki–miyaura coupling reaction, which involves bromophenyl compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .

安全和危害

未来方向

生化分析

Biochemical Properties

3-(3-Bromophenyl)-1,2,4-oxadiazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Additionally, 3-(3-Bromophenyl)-1,2,4-oxadiazole has been found to bind to specific proteins, such as heat shock proteins, which play a role in protein folding and stress response. The binding of this compound to heat shock proteins can modulate their activity, leading to changes in cellular stress responses .

Cellular Effects

The effects of 3-(3-Bromophenyl)-1,2,4-oxadiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating MAPK pathways, 3-(3-Bromophenyl)-1,2,4-oxadiazole can affect cell proliferation, differentiation, and apoptosis .

Furthermore, 3-(3-Bromophenyl)-1,2,4-oxadiazole has been shown to impact gene expression by interacting with transcription factors and altering their binding to DNA. This can lead to changes in the expression of genes involved in cellular metabolism, stress response, and other critical cellular functions .

Molecular Mechanism

The molecular mechanism of action of 3-(3-Bromophenyl)-1,2,4-oxadiazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of enzyme activities, leading to changes in metabolic pathways .

In addition to enzyme interactions, 3-(3-Bromophenyl)-1,2,4-oxadiazole can also modulate gene expression by binding to transcription factors and altering their activity. This can lead to changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Bromophenyl)-1,2,4-oxadiazole have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. The degradation products of 3-(3-Bromophenyl)-1,2,4-oxadiazole can have different biological activities, which may influence the overall effects of the compound on cellular function .

Long-term studies have shown that 3-(3-Bromophenyl)-1,2,4-oxadiazole can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression. These long-term effects are particularly relevant in the context of chronic exposure to the compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(3-Bromophenyl)-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activities and gene expression without causing significant adverse effects. At higher doses, 3-(3-Bromophenyl)-1,2,4-oxadiazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced biological effects. These findings highlight the importance of careful dosage optimization in experimental studies involving 3-(3-Bromophenyl)-1,2,4-oxadiazole .

Metabolic Pathways

3-(3-Bromophenyl)-1,2,4-oxadiazole is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall effects of the compound on cellular function .

The interaction of 3-(3-Bromophenyl)-1,2,4-oxadiazole with metabolic enzymes can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These changes can have significant implications for the biological activity and toxicity of the compound .

Transport and Distribution

The transport and distribution of 3-(3-Bromophenyl)-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Once inside the cells, 3-(3-Bromophenyl)-1,2,4-oxadiazole can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of 3-(3-Bromophenyl)-1,2,4-oxadiazole is critical for its activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization of 3-(3-Bromophenyl)-1,2,4-oxadiazole to these compartments can be influenced by targeting signals and post-translational modifications .

In the nucleus, 3-(3-Bromophenyl)-1,2,4-oxadiazole can interact with transcription factors and modulate gene expression. In the cytoplasm, it can interact with enzymes and other proteins to influence cellular metabolism and signaling pathways. In the mitochondria, this compound can affect mitochondrial function and energy metabolism .

属性

IUPAC Name |

3-(3-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOGUMIPSJIRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620495 | |

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-12-8 | |

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)